(1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one
Description
(1Z)-3-Chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one is a synthetic organic compound characterized by a 1,3,3-trimethylindolylidene core substituted with a 3-chlorobutan-2-one moiety. Its molecular formula is C₁₅H₁₈ClNO (molecular weight: 263.76 g/mol), and it is identified by CAS No. 924873-02-9 . The compound is commercially available for research purposes, with Santa Cruz Biotechnology offering it in 1 g ($325.00) and 5 g ($970.00) quantities . Structurally, the Z-configuration of the exocyclic double bond (1Z) and the presence of a chloro group at the β-position of the ketone distinguish it from related indolylidene derivatives.
Properties
Molecular Formula |
C15H18ClNO |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one |
InChI |
InChI=1S/C15H18ClNO/c1-10(16)13(18)9-14-15(2,3)11-7-5-6-8-12(11)17(14)4/h5-10H,1-4H3 |
InChI Key |
KUGWBNVGENNEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C=C1C(C2=CC=CC=C2N1C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves several steps. One common method includes the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of indolylidene derivatives, which are widely studied for their photophysical properties, biological activity, and utility in organic synthesis. Below is a detailed comparison with structurally and functionally analogous compounds:
Squarylium Dye SQ8
- Structure : 3-Hydroxy-2,4-bis[(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)methyl]cyclobut-2-en-1-one .
- Key Differences: SQ8 contains a central cyclobutenedione ring fused to two 1,3,3-trimethylindolylidene groups, whereas the target compound lacks the cyclobutenedione core and has a simpler chlorobutanone chain. Applications: SQ8 is a fluorescent probe for studying protein interactions (e.g., binding to bovine serum albumin with a binding constant of ~10⁴ M⁻¹) , while the target compound’s primary use is in synthetic chemistry (e.g., as a precursor for dyes or pharmaceuticals) .
Fluorinated Indolylidene Malonaldehydes
- Examples :
- Key Differences: These compounds feature a malonaldehyde backbone instead of a chlorobutanone chain. The fluorine substituent enhances electronic properties, making them suitable for cytotoxicity studies (e.g., activity against MCF-7 breast cancer cells) , whereas the target compound’s chloro group may influence reactivity in substitution reactions.
Neo-Cy3 and Neo-Cy5 Dyes
- Structure :
- Key Differences: Neo-Cy dyes are zwitterionic and water-soluble due to sulfonate groups, unlike the neutral, hydrophobic target compound.
Bromo- and Chloro-Substituted Indolyl Ketones
- Examples: (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d) (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (3g) .
- Key Differences: These compounds feature aryl-substituted ketones and brominated indole rings, whereas the target compound has a simpler aliphatic chlorobutanone chain. Synthesis: Both classes are synthesized via multicomponent reactions, but 3d/3g include phenylimino groups absent in the target compound .
3-(4-Sulfamoylphenyl)-N-Hexylpropanamide Derivatives
- Example : A squarylium-carbonic anhydrase inhibitor with dual 1,3,3-trimethylindolylidene groups .
- Key Differences :
- This derivative includes a sulfonamide group for enzyme inhibition, contrasting with the target compound’s lack of bioactivity data.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Photophysical Properties: Squarylium dyes (e.g., SQ8) exhibit strong fluorescence due to extended conjugation, while the target compound’s chlorobutanone chain likely reduces π-conjugation, limiting similar applications .
- Synthetic Utility : Indolylidene derivatives are frequently synthesized via multicomponent or condensation reactions, as seen in SQ8 and 3d/3g . The target compound may follow analogous routes but requires optimization for yield and purity.
Biological Activity
The compound (1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one , with the molecular formula and a molecular weight of 263.76 g/mol, is a synthetic organic compound notable for its unique structural features, including a chloro group and an indole derivative. This article delves into its biological activity, exploring its potential applications in medicinal chemistry and related fields.
Structural Characteristics
The compound's structure is characterized by:
- A chloro substituent at the 3-position.
- A trimethylated indole moiety that enhances its biological interactions.
Molecular Formula
| Property | Value |
|---|---|
| Molecular Weight | 263.76 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
Research indicates that the compound interacts with various biological targets, influencing cellular mechanisms through:
- Receptor Binding : It exhibits binding affinity for specific receptors, which may modulate physiological responses.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that (1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one exhibited significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be as low as 25 µg/mL for certain pathogens.
- Cytotoxic Effects : In vitro assays revealed that the compound induced cytotoxicity in cancer cell lines, with IC50 values ranging from 10 to 30 µM. This suggests potential applications in cancer therapeutics.
- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and improved neuronal survival rates.
Comparative Analysis with Similar Compounds
The following table compares (1Z)-3-chloro-1-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)butan-2-one with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Methoxy group at position 5 | Antidepressant properties |
| 6-Chloroindole | Chloro group at position 6 | Antimicrobial activity |
| 7-Hydroxyindole | Hydroxy group at position 7 | Neuroprotective effects |
| (1Z)-3-chloro... | Chloro group and trimethylated indole | Antimicrobial, cytotoxic, neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
